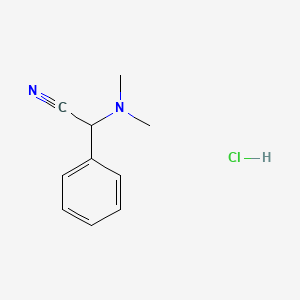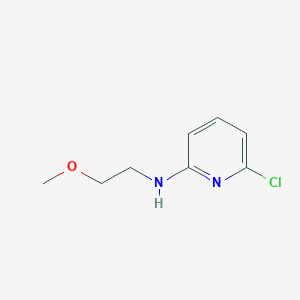
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine
Übersicht
Beschreibung
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a chemical compound . It is also known as “6-chloro-N- (2-methoxyethyl)pyridine-3-carboxamide” with a CAS Number of 1016741-22-2 . The molecular weight of this compound is 214.65 .
Molecular Structure Analysis
The molecular formula of “6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is C9H11ClN2O2 . The InChI code for this compound is 1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) .
Physical And Chemical Properties Analysis
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a solid at room temperature . Its melting point is between 113-114 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Protocols and Structural Insights : Research by Tranfić et al. (2011) focused on synthesizing pyridine derivatives and analyzing their structures via X-ray diffraction, spectroscopy, and other methods. The study revealed unique structural features and supramolecular arrangements, contributing to the understanding of pyridine derivatives' chemical behavior (Tranfić, Halambek, Cetina, & Jukić, 2011).
Enhanced Dienophilicity of Pyridyne Analogs : Connon and Hegarty (2004) reported the enhanced reactivity of pyridyne analogs towards [4+2] cycloaddition reactions. This study provides insights into regioselective syntheses facilitated by substituent effects on pyridine rings, highlighting the versatility of pyridine derivatives in synthetic chemistry (Connon & Hegarty, 2004).
Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and characterized a chloropyridin-3-yl derivative, examining its crystal structure to understand the intermolecular interactions that stabilize such compounds. This research contributes to the design and synthesis of pyridine-based molecules with specific properties (Lakshminarayana et al., 2009).
Reactivity and Applications
Lithiation and Reactivity Studies : Gros, Choppin, and Fort (2003) investigated the lithiation of chloro and methoxypyridines, providing valuable information on the reactivity and potential for functionalization of pyridine derivatives. This research aids in understanding the mechanisms underlying pyridine modification, which is crucial for synthesizing complex organic molecules (Gros, Choppin, & Fort, 2003).
Osmium-Hexahydride Complex Reactions : The study by Resano Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE bonds using an osmium-hexahydride complex, demonstrating the pyridinamine's role in catalyzing these reactions. Such research highlights the potential of pyridine derivatives in catalysis and organic synthesis (Resano Barrio, Esteruelas, & Oñate, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTZGHJJDBPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



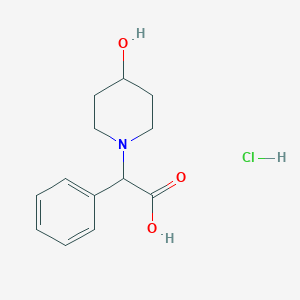
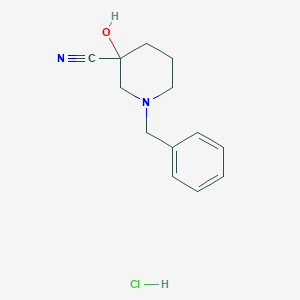
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
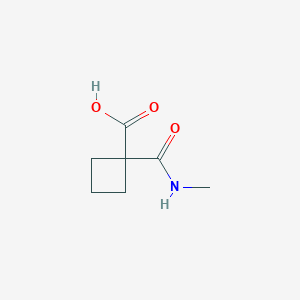
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)


![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
